2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid
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Overview
Description
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorosulfonyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with imidazole derivatives under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of bench-stable redox-active fluorosulfonyl radical precursors, such as benzoimidazolium fluorosulfonate salts. These reagents offer a practical and efficient approach for large-scale synthesis, providing high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amine-substituted imidazoles, and thiol-substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or chemical modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorosulfonyl derivatives, such as:
Bis(fluorosulfonyl)imide (FSI): Known for its use in ionic liquids and as a reagent in organic synthesis.
Trifluoromethanesulfonate (triflate, TF): Widely used in organic synthesis as a leaving group and in the preparation of sulfonyl fluorides.
Bis(trifluoromethylsulfonyl)imide (TFSI): Commonly used in the preparation of ionic liquids and as a reagent in various chemical reactions.
Uniqueness
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structure, which combines the reactivity of the fluorosulfonyl group with the versatility of the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Biological Activity
2-(Fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a fluorosulfonyl group attached to an imidazole ring, which also contains a carboxylic acid functional group. This compound has garnered interest in pharmaceutical and agrochemical applications due to its potential biological activities, particularly as an antimicrobial agent and enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is C5H4FNO4S. The presence of the fluorosulfonyl group enhances the compound's reactivity and selectivity in various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives, including 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid, exhibit significant antimicrobial properties against both bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition studies suggest that 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid can interact with various biological molecules, influencing metabolic pathways critical for cellular function.
Comparative Analysis with Analog Compounds
A comparative analysis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid with other similar compounds reveals its distinct advantages:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Imidazole-4-carboxylic acid | Contains only carboxylic acid | Lacks fluorosulfonyl group; less reactive |
2-(Sulfonyl)-1H-imidazole-4-carboxylic acid | Contains sulfonyl instead of fluorosulfonyl | Different electronic properties affecting reactivity |
2-(Trifluoromethylsulfonyl)-1H-imidazole | Trifluoromethylsulfonyl group | Enhanced lipophilicity compared to fluorosulfonyl |
The unique combination of fluorine and sulfonic functionalities in 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid significantly enhances its reactivity and potential applications compared to its analogs.
Study on Antimicrobial Efficacy
In a study published in Molecules, the antimicrobial efficacy of various imidazole derivatives was evaluated. The results demonstrated that compounds with a fluorosulfonyl group exhibited superior inhibitory effects against a range of bacterial strains compared to non-fluorinated analogs. The study highlighted the importance of the fluorine atom in enhancing binding affinity to microbial targets, leading to improved antimicrobial activity .
Enzyme Inhibition Research
Another research article focused on the enzyme inhibition properties of imidazole derivatives. It was found that 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid effectively inhibited key enzymes involved in cancer metabolism, showcasing an IC50 value significantly lower than many traditional inhibitors. This suggests potential applications in cancer therapeutics .
Properties
Molecular Formula |
C4H3FN2O4S |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2-fluorosulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |
InChI Key |
ZYVGIZUJYRUQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
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